Pterisolic acid A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

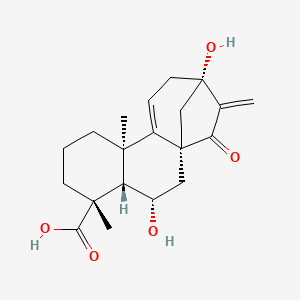

Pterisolic acid A is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnataThese compounds have been identified through extensive spectroscopic studies and single crystal X-ray diffraction analysis .

Aplicaciones Científicas De Investigación

Pterisolic acid A has several scientific research applications, including:

Chemistry: The compound is studied for its unique chemical structure and reactivity, contributing to the understanding of ent-kaurane diterpenoids.

Biology: Research on this compound includes its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a chemoprotective agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pterisolic acid A is typically isolated from the ethanol extract of the fern Pteris semipinnata. The isolation process involves several steps, including extraction, purification, and structural elucidation using techniques such as high-resolution electrospray ionization-mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Pteris semipinnata. Further research and development may lead to more efficient synthetic routes for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Pterisolic acid A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can be further studied for their potential biological activities and applications .

Mecanismo De Acción

The mechanism of action of pterisolic acid A involves its interaction with specific molecular targets and pathways. For example, pterisolic acid B, a related compound, has been shown to activate the Nrf2 pathway by targeting Cys171 within the Keap1-BTB domain. This activation leads to the inhibition of Nrf2 degradation, resulting in increased expression of protective enzymes and cytoprotective effects .

Comparación Con Compuestos Similares

Pterisolic acid A is part of a group of ent-15-oxokauran-19-oic acid derivatives, including pterisolic acids B—F. These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example, pterisolic acid B is known for its role as an Nrf2 activator, while other derivatives may have different biological targets and effects .

List of Similar Compounds

- Pterisolic acid B

- Pterisolic acid C

- Pterisolic acid D

- Pterisolic acid E

- Pterisolic acid F

Propiedades

IUPAC Name |

(1R,3S,4S,5R,9R,13S)-3,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24)/t12-,14-,17-,18+,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDAFFWLZDOSSY-ZQWMEVDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1C(CC34C2=CCC(C3)(C(=C)C4=O)O)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Pterisolic acid A and where is it found?

A1: this compound is an ent-15-oxokauran-19-oic acid derivative first isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae). [] This fern species is known for containing various ent-kaurane diterpenoids.

Q2: What is the chemical structure of this compound?

A2: The structure of this compound, along with five other related compounds (Pterisolic acids B-F), was elucidated using extensive spectroscopic studies and single crystal X-ray diffraction analysis. [] Unfortunately, the specific molecular formula and weight are not provided in the abstracts provided.

Q3: Has this compound shown any promising biological activity?

A3: While not explicitly stated for this compound, related compounds Pterisolic acids C and E have demonstrated moderate cytotoxic activity against HCT-116 (colorectal cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer) cell lines. [] Additionally, Pterisolic acid B has been identified as an activator of the Nrf2 pathway by targeting the C171 residue within the Keap1-BTB domain. [] Nrf2 activation is a potential therapeutic target for various diseases, including cancer and neurodegenerative disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1151854.png)

![(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1151860.png)